molecular formula C15H17NO2 B6249386 tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate CAS No. 1073191-24-8

tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B6249386
CAS No.: 1073191-24-8
M. Wt: 243.3
InChI Key:
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Description

tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-ethynyl-2,3-dihydro-1H-indole.

    Esterification: The indole compound undergoes esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester group.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification methods like crystallization and distillation to ensure product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carbonyl compounds or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The ethynyl group in the compound can participate in substitution reactions, such as nucleophilic substitution with halogens or other electrophiles. Common reagents include halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane.

Major Products Formed:

    Oxidation: Carbonyl compounds, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted indoles.

Scientific Research Applications

Chemistry: tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. Its structural features make it a useful probe in biochemical assays and molecular biology experiments.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic materials.

Comparison with Similar Compounds

    tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with a bromine substituent instead of an ethynyl group.

    tert-Butyl 5-methyl-2,3-dihydro-1H-indole-1-carboxylate: Features a methyl group instead of an ethynyl group.

    tert-Butyl 5-phenyl-2,3-dihydro-1H-indole-1-carboxylate: Contains a phenyl group in place of the ethynyl group.

Uniqueness: tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

CAS No.

1073191-24-8

Molecular Formula

C15H17NO2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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